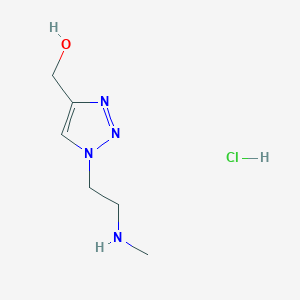

(1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Description

Structural classification within triazole derivatives

The compound this compound belongs to the extensive family of nitrogen-containing heterocyclic compounds known as triazoles, specifically classified within the 1,2,3-triazole structural category. Structurally, there are two distinct types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole, with this particular compound representing the 1,2,3-triazole isomeric form characterized by the specific positioning of three nitrogen atoms within the heterocyclic ring system. The molecular formula C6H12N4O indicates the presence of six carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and one oxygen atom in the base compound, with the hydrochloride salt adding one chlorine atom and one additional hydrogen atom. The molecular weight of the parent compound without the hydrochloride salt is 156.19 grams per mole, while the hydrochloride salt form possesses increased molecular weight due to the incorporation of hydrochloric acid.

The structural architecture of this compound demonstrates the sophisticated substitution patterns possible within triazole chemistry, featuring a methylamino ethyl group attached to the N-1 position of the triazole ring and a hydroxymethyl group positioned at the C-4 carbon atom. Due to their structural characteristics, both 1,2,3-triazoles and 1,2,4-triazoles are capable of accommodating broad ranges of substituents, including electrophiles and nucleophiles, around their core structures, thereby facilitating the construction of diverse novel bioactive molecules. The 1,2,3-triazole framework is considered a basic aromatic heterocycle that exhibits remarkable stability compared to other organic compounds containing three adjacent nitrogen atoms. The specific substitution pattern in this compound creates multiple potential sites for molecular interaction through hydrogen bonding, dipole interactions, and van der Waals forces due to the presence of both amino and hydroxyl functional groups.

Table 1: Structural Classification Data for this compound

| Property | Value |

|---|---|

| Triazole Type | 1,2,3-triazole |

| Molecular Formula (base) | C6H12N4O |

| Molecular Weight (base) | 156.19 g/mol |

| Nitrogen Atom Count | 4 |

| Substitution Pattern | N-1: methylamino ethyl; C-4: hydroxymethyl |

| Ring System | Five-membered heterocycle |

| Aromatic Character | Yes |

| Salt Form | Hydrochloride |

The compound exhibits the characteristic properties of 1,2,3-triazoles, including high solubility in water and the ability to form stable complexes with various molecular targets. The methylamino ethyl substituent at the N-1 position provides additional nitrogen functionality that can participate in hydrogen bonding and electrostatic interactions, while the hydroxymethyl group at the C-4 position offers opportunities for further chemical modification or molecular recognition events. This substitution pattern represents a sophisticated example of how triazole scaffolds can be systematically modified to create compounds with specific physicochemical properties and potential biological activities.

Historical context of 1,2,3-triazole chemistry development

The historical development of 1,2,3-triazole chemistry spans over a century of scientific advancement, beginning with foundational discoveries in the early twentieth century that established the synthetic methodologies still employed in contemporary research. In 1910, German chemists Otto Dimroth and Gustav Fester achieved the first synthesis of 1H-1,2,3-triazole by heating a solution of hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours, establishing the fundamental approach to triazole ring construction through cycloaddition chemistry. This pioneering work demonstrated that sodium azide could be substituted for hydrazoic acid when the reaction solution was acidified, providing a more practical synthetic route that would later influence modern synthetic strategies. Dimroth is particularly remembered for his discovery of the eponymous Dimroth rearrangement of amine-substituted 1,2,3-triazoles, in which the substituent nitrogen atom and its nearest ring nitrogen atom exchange positions, a reaction that remains important in triazole chemistry today.

The mid-twentieth century witnessed revolutionary advances in understanding the mechanistic foundations of triazole formation through the groundbreaking work of Rolf Huisgen, who introduced the concept of 1,3-dipolar cycloadditions sixty years ago. Huisgen's research established the theoretical framework for understanding how azides and alkynes could undergo cycloaddition reactions to form 1,2,3-triazoles, introducing previously unknown reactive intermediates such as azomethine ylides to organic chemistry. The development of what became known as the Huisgen reaction created one of the most versatile synthetic methods in heterocyclic chemistry, providing chemists with powerful tools for constructing five-membered nitrogen-containing rings. At the start of Huisgen's studies in Munich laboratories from 1957 to 1959, only nine of the eighteen 1,3-dipoles were known as compound classes, and cycloadditions had been reported for only five of these dipolar species, including diazoalkanes, azides, nitrones, nitrile oxides, and ozones.

Table 2: Historical Timeline of 1,2,3-Triazole Chemistry Development

| Year | Researcher(s) | Contribution |

|---|---|---|

| 1910 | Otto Dimroth, Gustav Fester | First synthesis of 1H-1,2,3-triazole |

| 1957-1959 | Rolf Huisgen | Development of 1,3-dipolar cycloaddition concept |

| 1960 | Rolf Huisgen | Introduction of Huisgen reaction |

| 2002 | Morten Meldal, Valery Fokin, K. Barry Sharpless | Copper-catalyzed azide-alkyne cycloaddition |

| 2018 | Zhu et al. | Two-step sequence to 4-cyano 1,5-disubstituted triazoles |

The early twenty-first century brought another transformational advance with the development of copper-catalyzed variants of the azide-alkyne cycloaddition reaction. In 2002, independent publications by Morten Meldal at the Carlsberg Laboratory in Denmark and Valery Fokin and K. Barry Sharpless at the Scripps Research Institute reported the copper(I)-catalyzed variant that produces 1,4-regioisomers of 1,2,3-triazoles as sole products. American chemist Karl Barry Sharpless referred to the copper-catalyzed version of this cycloaddition as "the cream of the crop" of click chemistry and "the premier example of a click reaction," establishing 1,2,3-triazole formation as a cornerstone of modern synthetic methodology. This advancement was particularly significant because the copper(I)-catalyzed variant gives rise to triazoles from terminal alkynes and azides with exceptional regioselectivity, although formally it is not a true 1,3-dipolar cycloaddition and should be termed the Copper(I)-catalyzed Azide-Alkyne Cycloaddition.

Recent developments have continued to expand the synthetic versatility of 1,2,3-triazole chemistry, with researchers like Zhu and colleagues reporting in 2018 a two-step sequence from terminal alkynes to 4-cyano 1,5-disubstituted triazoles, demonstrating the ongoing evolution of synthetic methodologies. The historical progression from the early thermal cycloaddition methods of Dimroth and Fester through Huisgen's mechanistic insights to modern catalytic approaches illustrates the continuous refinement of triazole synthetic chemistry. This evolution has enabled the preparation of increasingly complex triazole derivatives such as this compound, which incorporates multiple functional groups that would have been challenging to install using earlier synthetic methods.

Significance in modern heterocyclic compound research

Modern heterocyclic compound research has elevated 1,2,3-triazole derivatives to positions of exceptional importance due to their remarkable combination of chemical stability, synthetic accessibility, and diverse functional capabilities. Among nitrogen-containing heterocyclic compounds, triazoles emerge with superior pharmacological applications, and their derivatives demonstrate significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities. The 1,2,3-triazole moiety is considered a pharmacophore capable of interacting with specific biological targets, making it a component of pharmaceuticals such as the cephalosporin antibiotic cefatrizine, tazobactam which broadens the spectrum of certain antibiotics, and carboxyamidotriazole, a calcium channel blocker with potential cancer treatment applications. Contemporary research demonstrates that triazole heterocyclic structures form many weak nonbond interactions with receptors and enzymes in biological systems, establishing them as key chromophores with immense medicinal value that attract scientists across multiple disciplines including chemical, agricultural, supramolecular, pharmaceutical, polymer, and materials sciences.

The significance of compounds like this compound in modern research stems from their potential applications in fragment-based drug design, biomolecular mimetics, and bioorthogonal methodologies. The 1,2,3-triazole ring possesses distinctive properties including low multidrug resistance, low toxicity, high bioavailability, and stability under both acidic and basic conditions, making these compounds particularly valuable for pharmaceutical development. Research has shown that 1,2,3-triazole derivatives can serve as bioisosteres for imidazoles and various carboxylic acid derivatives in medicinal chemistry, providing alternative structural frameworks with potentially improved properties. The nitrogen atoms in 1,2,3-triazole rings are responsible for enzyme-inhibitor interactions, and despite the demonstrated importance of these compounds with their wide range of biological activities, there remains significant need for development of novel, multitargeted therapeutic agents.

Table 3: Modern Applications of 1,2,3-Triazole Derivatives in Heterocyclic Research

| Application Area | Specific Functions | Research Benefits |

|---|---|---|

| Medicinal Chemistry | Bioisosteres, enzyme inhibitors | Low toxicity, high bioavailability |

| Materials Science | Chromophores, linkers | Chemical stability, diverse substitution |

| Bioorthogonal Chemistry | Click reactions, molecular tagging | Selective reactivity, mild conditions |

| Drug Design | Fragment-based approaches | Multitargeted activity, reduced resistance |

| Coordination Chemistry | Metal complexation | Stable complex formation |

Current research initiatives focus on developing new triazole-based scaffolds with applications in biomedical and biotechnology fields, leveraging the core triazole ring structures with higher aromatic stabilization energy that can be modified to improve solubility and selectivity with interacting binding sites of enzymes. The appearance of multidrug-resistant pathogens, particularly resistance to triazole drugs, makes the development of new triazole derivatives increasingly important for maintaining therapeutic effectiveness. Researchers are actively engaged in exploring novel scaffolds based on triazole cores, with the prudential development of new triazole drugs employing bioisosteric replacement and molecular hybridization strategies necessary to overcome multidrug-resistant pathogens and reduce adverse effects. The compound this compound represents this modern approach to triazole derivative design, incorporating multiple functional groups that provide opportunities for diverse molecular interactions while maintaining the inherent stability and synthetic accessibility that make triazole compounds so valuable in contemporary heterocyclic research.

Properties

IUPAC Name |

[1-[2-(methylamino)ethyl]triazol-4-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O.ClH/c1-7-2-3-10-4-6(5-11)8-9-10;/h4,7,11H,2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKBASQRANINND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C=C(N=N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820666-15-6 | |

| Record name | 1H-1,2,3-Triazole-4-methanol, 1-[2-(methylamino)ethyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820666-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, with the CAS number 1820666-15-6, is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a triazole ring known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H13ClN4O

- Molecular Weight : 192.64662 g/mol

- Structure : The compound features a triazole ring connected to a methylaminoethyl group and a methanol moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Various azides and alkynes are utilized in a click chemistry approach to form the triazole ring.

- Reaction Conditions : The synthesis often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is efficient for producing high-yield triazole compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance:

- Case Study : A study evaluated various triazole compounds against Pseudomonas aeruginosa and Acinetobacter baumannii, showing that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.125 mg/dm³, indicating strong antibacterial activity .

Antioxidant Activity

Triazoles are also noted for their antioxidant properties:

- DPPH Radical Scavenging Assay : The compound's ability to scavenge DPPH radicals was assessed, revealing significant antioxidant activity comparable to standard antioxidants like ascorbic acid .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Triazole Derivative | 88.6% |

| Ascorbic Acid | 90% |

Enzyme Inhibition

Triazoles can inhibit enzymes critical for disease progression:

- Telomerase Inhibition : Compounds similar to this compound have been reported to inhibit telomerase activity in cancer cells, potentially leading to reduced cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By binding to active sites of enzymes like telomerase and carbonic anhydrases, it disrupts their function.

- Radical Scavenging : The presence of electron-donating groups in the triazole structure enhances its ability to neutralize free radicals.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with five structurally similar triazole derivatives, highlighting substituent variations, molecular formulas, weights, and storage conditions:

Key Observations:

- Molecular Weight: The target compound (205.66 g/mol) is lighter than analogs with longer chains (e.g., 220.70 g/mol in and ) or cyclic substituents (e.g., 218.69 g/mol in ).

- Cyclic Amines (): Piperidine and pyrrolidine rings enhance rigidity and may improve binding affinity in biological targets. Linear Chains (): The 5-aminopentyl group offers flexibility and extended hydrogen-bonding capacity. Allyl Group (): The prop-2-en-1-yl substituent introduces unsaturation, altering electronic properties.

Research Implications

- Solubility: Hydrochloride salts (common across analogs) improve aqueous solubility, critical for in vitro assays.

- Bioactivity: While specific data are unavailable, secondary amines (target compound) may exhibit different receptor interactions compared to primary () or cyclic amines ().

- Stability: Storage at RT () suggests robustness, whereas discontinued products () may face synthesis or stability challenges.

Preparation Methods

Synthesis of the 1,2,3-Triazole Core via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common and efficient method to synthesize 1,2,3-triazoles. This method involves reacting an azide with an alkyne to form the triazole ring regioselectively.

General Procedure: An azide precursor bearing the 2-(methylamino)ethyl group is reacted with propargyl alcohol or a suitable alkyne bearing a protected hydroxymethyl group under Cu(I) catalysis in solvents such as dimethylformamide (DMF) or ethanol at room temperature or mild heating (up to 60 °C). The reaction typically completes within 5 hours, monitored by thin-layer chromatography (TLC).

Example: The azide derivative of 2-(methylamino)ethyl is reacted with propargyl alcohol to yield the 1-(2-(methylamino)ethyl)-1,2,3-triazol-4-yl)methanol intermediate.

Introduction of the Methylaminoethyl Side Chain

The methylaminoethyl substituent can be introduced either by:

- Using an azide precursor that already contains the methylaminoethyl group, or

- Post-functionalization of the triazole ring by nucleophilic substitution or reductive amination.

In practice, the former is preferred for better regioselectivity and yield.

Functionalization at the 4-Position with Methanol Group

The 4-position hydroxymethyl group on the triazole ring is typically introduced by using propargyl alcohol as the alkyne component in the CuAAC reaction. This yields the triazole with a hydroxymethyl substituent at the 4-position directly after cycloaddition.

Formation of Hydrochloride Salt

To improve the stability and solubility of the compound, the free base is converted to its hydrochloride salt by treatment with methanolic hydrochloric acid (10% HCl in methanol).

- Procedure: The crude triazole compound is dissolved in methanol, treated with 10% methanolic HCl, and stirred at room temperature. The hydrochloride salt precipitates upon addition of diethyl ether and is collected by filtration, yielding a white solid with high purity and good yield (typically 80-86%).

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azide-alkyne cycloaddition | Azide (methylaminoethyl), propargyl alcohol, Cu(I), DMF/EtOH, r.t.-60 °C, 5 h | 75-85 | Regioselective formation of 1,2,3-triazole |

| Hydrochloride salt formation | 10% methanolic HCl, methanol, diethyl ether precipitation | 80-86 | High purity white solid |

Research Findings and Optimization Notes

The CuAAC reaction provides a highly efficient and regioselective route to the 1,2,3-triazole core, minimizing side products.

Use of propargyl alcohol as the alkyne ensures direct installation of the hydroxymethyl group at the 4-position, simplifying downstream steps.

The hydrochloride salt formation in methanolic HCl is straightforward and affords a stable compound suitable for pharmaceutical applications.

Purification is typically achieved by silica gel column chromatography using ethyl acetate and hexane mixtures or by precipitation methods after salt formation.

Safety considerations include handling of azides and copper catalysts under inert atmosphere to avoid decomposition and side reactions.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis of this compound can be approached via cycloaddition or functionalization of pre-existing triazole scaffolds. A validated method involves refluxing precursors (e.g., azides and alkynes) in ethanol/water mixtures under controlled conditions. For example, heating at reflux for 6–8 hours with hydrazine hydrate or amino acids (e.g., glycine) can yield triazole derivatives . Optimization parameters include:

- Solvent choice : Ethanol is preferred due to its polarity and boiling point.

- Catalyst : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may enhance regioselectivity.

- Temperature : Prolonged heating (≥6 hours) improves conversion rates.

- Workup : Ice-water quenching followed by recrystallization from ethanol ensures purity .

Q. What safety protocols are critical when handling this compound?

Critical safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in sealed glass containers, away from heat and oxidizers, in cool/dry conditions .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and avoid aqueous runoff .

Q. How can researchers characterize the compound’s purity and structural integrity?

Key analytical methods:

- Chromatography : HPLC with reference standards (e.g., impurity profiling per pharmacopeial guidelines) .

- Spectroscopy : H/C NMR to confirm the triazole ring and methylaminoethyl side chain.

- Crystallography : X-ray diffraction for solid-state structure validation.

- Recrystallization : Ethanol recrystallization removes byproducts, as demonstrated in analogous triazole syntheses .

Advanced Research Questions

Q. How can contradictory data in reaction yields or product distributions be resolved?

Systematic approaches include:

- Variable Isolation : Test individual parameters (e.g., reaction time, stoichiometry) while holding others constant. For instance, extending reflux time from 6 to 8 hours increased yields in a related triazole synthesis .

- Statistical Design : Use factorial experiments or response surface methodology (RSM) to identify interactions between variables.

- Byproduct Analysis : LC-MS or TLC to track intermediate formation, which may explain yield discrepancies .

Q. What strategies link this compound’s structure to potential biological activity?

- Structure-Activity Relationship (SAR) : Compare with analogs like [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine, where the triazole ring enhances binding to biological targets .

- Computational Docking : Use molecular dynamics simulations to predict interactions with enzymes (e.g., kinases) or receptors.

- In Vitro Assays : Screen against microbial or cancer cell lines, leveraging methodologies from studies on triazole-containing antimicrobial agents .

Q. How can AI-driven simulations enhance understanding of reactivity or pharmacokinetics?

- Process Optimization : AI algorithms (e.g., neural networks) can predict optimal reaction conditions or scale-up parameters by analyzing historical data .

- Pharmacokinetic Modeling : Tools like COMSOL Multiphysics integrate diffusion coefficients and partition ratios to simulate absorption/distribution .

- Reactivity Prediction : Machine learning models trained on triazole reaction databases forecast regioselectivity in cycloadditions.

Q. What methodologies integrate this compound into broader medicinal chemistry frameworks?

- Theoretical Anchoring : Align research with concepts like bioisosterism (replacing functional groups in known drugs with triazole moieties) .

- Mechanistic Studies : Probe interactions with cytochrome P450 enzymes using isotopic labeling or enzyme inhibition assays.

- Translational Design : Combine synthetic data with preclinical toxicity profiles to prioritize lead compounds for further development .

Methodological Considerations

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, humidity) rigorously, as minor variations significantly impact triazole syntheses .

- Scale-Up Challenges : Pilot-scale production requires gradient temperature control and continuous flow systems to maintain yield .

- Ethical Compliance : Adhere to REACH and OSHA guidelines for hazardous waste disposal and occupational exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.